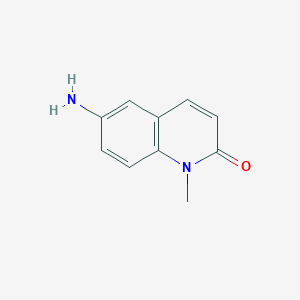

6-Amino-1-Methylquinolin-2(1h)-One

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTBBJJGFRSXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development of Quinolinone Chemistry and Its Structural Significance

The journey of quinolinone chemistry is intrinsically linked to the discovery of its parent heterocycle, quinoline (B57606). Quinoline was first isolated from coal tar in 1834. The subsequent exploration of quinoline derivatives led to the synthesis of various quinolinone isomers. The development of quinolone antibiotics, starting with nalidixic acid in the 1960s, marked a significant milestone, propelling quinolinone chemistry into the forefront of medicinal research. nih.gov These synthetic antibacterial agents demonstrated the therapeutic potential of the quinolone scaffold and spurred further investigation into its chemical modifications.

The 6-amino substituted quinolones were later identified as a new class of quinolone antibacterial agents. nih.govnih.gov Research in this area demonstrated that the substitution pattern on the quinolinone ring system is crucial for biological activity, with the C-6 position being a key site for modification. nih.govnih.gov The introduction of an amino group at this position was found to modulate the antibacterial spectrum and potency of these compounds. nih.gov

Significance of the 2 Quinolinone Core in Organic Synthesis and Heterocyclic Chemistry

The 2-quinolone framework is a prominent structural motif in a multitude of natural products and synthetic compounds with diverse biological activities. mdpi.com This has rendered it a "privileged structure" in the field of drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The versatility of the 2-quinolone core stems from its amenability to various chemical transformations, allowing for the introduction of a wide range of functional groups at different positions of the bicyclic system.

In organic synthesis, 2-quinolones serve as key intermediates for the construction of more complex heterocyclic systems. The presence of the lactam functionality (a cyclic amide) within the 2-quinolone structure provides a handle for various synthetic manipulations. Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and C-H activation strategies, have further expanded the synthetic utility of the 2-quinolone core.

Current Academic Research Trends for 6 Amino 1 Methylquinolin 2 1h One

Strategic Disconnection and Precursor Selection in Quinolinone Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. libretexts.org This process involves logically disconnecting bonds in the target molecule to identify simpler, readily available starting materials. libretexts.org For quinolinone synthesis, strategic disconnections often focus on the bonds forming the heterocyclic ring.

A common retrosynthetic approach for quinolinones involves disconnecting the amide bond and the C2-C3 bond of the pyridinone ring. This leads to precursors such as ortho-substituted anilines and α,β-unsaturated carbonyl compounds. The selection of specific precursors is guided by the desired substitution pattern on the final quinolinone. For instance, to synthesize this compound, a key precursor would be a appropriately substituted aniline (B41778) derivative.

The choice of disconnection strategy can also be influenced by the availability and reactivity of starting materials. The Friedländer synthesis, for example, relies on the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.commdpi.com Retrosynthetically, this corresponds to a disconnection that breaks the quinoline (B57606) ring into these two components.

Established Synthetic Routes to the this compound Scaffold

The construction of the quinolinone core can be achieved through various synthetic methodologies, ranging from multi-step sequences to more efficient one-pot reactions.

Multi-step Synthetic Sequences from Aromatic Precursors

Multi-step syntheses offer a high degree of control over the introduction of substituents on the quinolinone ring. A common strategy involves the initial construction of a substituted quinoline, followed by oxidation or other functional group interconversions to yield the desired quinolinone.

For example, the Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. While traditionally used for quinolines, modifications of this and other named reactions like the Doebner-von Miller reaction can be adapted for the synthesis of quinolinone precursors.

Another multi-step approach involves the cyclization of β-anilinoacrylates, which can be prepared from anilines and β-ketoesters. Subsequent N-alkylation would then introduce the methyl group at the 1-position. The amino group at the 6-position is often introduced via the reduction of a nitro group, which is a common and well-established transformation. mdpi.com

One-Pot Reaction Schemes for Quinolinone Formation

One-pot reactions have gained prominence due to their efficiency, reduced waste, and simplified purification procedures. acs.orgnih.gov Several one-pot methods have been developed for the synthesis of quinolinone derivatives.

One such approach involves the domino nitro reduction-Friedländer heterocyclization. mdpi.comresearchgate.net This method starts with a 2-nitrobenzaldehyde (B1664092) and an active methylene compound. In the presence of a reducing agent like iron in acetic acid, the nitro group is reduced in situ to an amino group, which then undergoes a Friedländer condensation with the active methylene compound to form the quinoline ring. mdpi.com This strategy can be adapted to produce quinolin-2(1H)-ones by careful selection of the active methylene compound. mdpi.comresearchgate.net

Other one-pot syntheses may utilize different catalytic systems, including nanocatalysts, to promote the efficient formation of the quinolinone scaffold from simple precursors. nih.gov For instance, a facile one-pot approach for synthesizing substituted quinolines has been reported using isoxazoles, ammonium formate-Pd/C, and ketones under Friedländer reaction conditions. ingentaconnect.com

Introduction of the Amino Functionality via Nitro Group Reduction

A prevalent and reliable method for introducing an amino group onto an aromatic ring, including the quinolinone scaffold, is through the reduction of a corresponding nitro derivative. mdpi.comnih.gov This two-step process involves the nitration of the quinolinone core, followed by the reduction of the nitro group.

The nitration of the 1-methylquinolin-2(1H)-one core would typically yield a mixture of isomers, with the 6-nitro derivative being a significant product. The subsequent reduction of the nitro group to an amine can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as chemical reduction with metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid. mdpi.com Stannous chloride (SnCl2) is also a mild and effective reagent for this transformation. nih.gov The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Regioselective Functionalization of the Quinolinone Core

The ability to selectively introduce functional groups at specific positions on the quinolinone ring is crucial for the development of new derivatives with desired properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Quinolinone Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. In the context of quinolinones, the presence of the electron-withdrawing carbonyl group and the nitrogen atom in the pyridinone ring activates certain positions towards nucleophilic attack.

Halogenated quinolinones, particularly those with a halogen at the 4-position, are excellent substrates for SNAr reactions. quimicaorganica.org The halogen acts as a good leaving group, allowing for its displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. quimicaorganica.orgdoaj.org This provides a versatile method for introducing a wide range of functional groups at this position.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Quinolinone Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of quinolinone systems, allowing for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with a high tolerance for various functional groups. nih.govresearchgate.net These reactions are instrumental in the rapid construction of complex molecules. nih.govresearchgate.net

The Suzuki cross-coupling reaction , a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is widely used for the synthesis of biaryl compounds and has been applied to the derivatization of quinolinones. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. mdpi.com For instance, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized in high yields via Suzuki coupling, demonstrating the utility of this method in creating complex heterocyclic systems. mdpi.com

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming carbon-nitrogen bonds. This reaction has been employed in the synthesis of N-substituted aminoquinolinones. For example, a practical route to 3-(N-substituted)-aminoquinolin-2(1H)-ones has been developed using a palladium-catalyzed C-N bond coupling reaction. researchgate.net The choice of a suitable protecting group for the quinolinone nitrogen, such as a p-methoxybenzyl (PMB) group, can be crucial for the success of these coupling reactions. researchgate.net

Palladium-catalyzed reactions can also be part of tandem or cascade processes, where multiple bond-forming events occur in a single pot. nih.gov These processes are highly efficient and atom-economical. For example, a palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade reaction has been developed for the practical synthesis of quinolinone derivatives from simple anilines. acs.org Similarly, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to various quinolines. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Quinolinone Synthesis

| Reaction Type | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl2, Na2CO3 | Synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |

| Buchwald-Hartwig Amination | Palladium catalyst | Synthesis of 3-(N-substituted)-aminoquinolin-2(1H)-ones | researchgate.net |

| Cascade Reaction | Pd(OAc)2 | Synthesis of quinolinone derivatives from anilines | acs.org |

| Cascade Reaction | PdCl2 | Synthesis of quinolines from o-aminocinnamonitriles | nih.gov |

Catalytic Approaches in Quinolinone Synthesis (e.g., Acid-catalyzed tandem reactions)

Besides palladium catalysis, other catalytic methods are employed in quinolinone synthesis. Acid-catalyzed tandem reactions, for example, can facilitate cyclization steps to form the quinolinone ring. youtube.com These reactions often involve the condensation of anilines with β-ketoesters or α,β-unsaturated carbonyl compounds, followed by an acid-catalyzed intramolecular cyclization. youtube.com The use of a strong acid like phosphoric acid can promote the cyclization by protonating a carbonyl group, thereby increasing the electrophilicity of the carbon and facilitating the ring-closing attack by the aniline ring. youtube.com

Derivatization Strategies Employing this compound as a Building Block

The 6-amino group of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds with potential biological activities.

Formation of Schiff Bases and Imines

The primary amino group at the 6-position readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a straightforward method for introducing a wide array of substituents onto the quinolinone core. Schiff bases derived from heterocyclic compounds are of particular interest due to their medicinal and pharmaceutical applications. nih.gov The synthesis typically involves refluxing the aminoquinolinone with the desired carbonyl compound in a suitable solvent, sometimes with the addition of a catalytic amount of acid. nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyranoquinolines, Furoquinolines, Pyridopyrimidines, Pyrazolopyrimidines)

The 6-amino group, often in concert with an adjacent functional group, can participate in cyclization reactions to form fused heterocyclic systems. These reactions significantly expand the structural diversity and potential biological activity of the quinolinone scaffold. For instance, reactions with appropriate reagents can lead to the formation of pyranoquinolines, furoquinolines, pyridopyrimidines, and pyrazolopyrimidines. The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved through the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines, which can then undergo further cyclization. nih.gov

Transformations at the 6-Amino Position

The 6-amino group can be subjected to various chemical transformations to introduce different functionalities. One common derivatization involves the reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). This reagent is used for the fluorescent labeling of primary and secondary amines, forming stable urea (B33335) derivatives that can be analyzed by liquid chromatography. nih.govnih.gov This derivatization is particularly useful in analytical applications for the quantification of amino acids and other primary and secondary amines in complex matrices. nih.govnih.gov The derivatization process is typically a simple, one-step procedure. nih.gov

Synthesis of Thiol and Disulfide Derivatives from Aminoquinolines

The amino group of aminoquinolines can be converted into thiol or disulfide derivatives. A common strategy involves the acylation of the amino group with a protected thioalkanoic acid, such as tritylthioglycolic acid, followed by deprotection of the thiol group. nih.gov The formation of the amide bond is typically achieved under standard peptide coupling conditions. The subsequent removal of the trityl protecting group can be accomplished using trifluoroacetic acid in the presence of a silane (B1218182) scavenger. nih.gov Thiols are known to be sensitive to oxidation, which can lead to the formation of disulfide bridges, a reaction of biological relevance, particularly in the context of protein structure. youtube.com

Table 2: Derivatization Reactions of the 6-Amino Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/Ketones | Imines | nih.gov |

| Cyclization | Ethyl 2,2-dicyanovinylcarbamates | Fused Pyrimidinones | nih.gov |

| Acylation | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescent Urea Derivatives | nih.govnih.gov |

| Thiolation | Tritylthioglycolic acid, then TFA/Et3SiH | Thiol Derivatives | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

One-dimensional NMR spectra are fundamental for identifying the types and numbers of protons and carbons in a molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The N-methyl group (N-CH₃) would likely appear as a singlet in the upfield region (typically ~3.5 ppm). The protons on the quinolinone ring system would resonate in the aromatic region (generally 6.5-8.0 ppm). The protons on the benzene (B151609) portion of the ring would exhibit splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors. The specific chemical shifts would be influenced by the electronic effects of the amino group (-NH₂) and the carbonyl group (C=O). The two protons of the amino group might appear as a single broad singlet.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Key expected signals include the carbonyl carbon (C2), which would be significantly downfield (typically >160 ppm). The N-methyl carbon would be found at a much higher field. The aromatic and vinyl carbons of the quinolinone core would appear in the approximate range of 100-150 ppm. The specific chemical shift of C6 would be strongly influenced by the attached amino group, typically causing an upfield shift compared to an unsubstituted carbon.

A hypothetical data table for the primary NMR signals is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.5 (s, 3H) | ~30-40 |

| H-3 | ~6.5 (d) | ~120-125 |

| H-4 | ~7.6 (d) | ~140-145 |

| H-5 | ~7.3 (d) | ~115-120 |

| H-7 | ~6.8 (dd) | ~110-115 |

| H-8 | ~7.2 (d) | ~125-130 |

| NH₂ | Broad singlet | - |

| C2 (C=O) | - | >160 |

| C4a | - | ~135-140 |

| C6 | - | ~145-150 (amino-substituted) |

| C8a | - | ~120-125 |

Note: These are estimated values and would require experimental verification.

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the aromatic ring, such as between H-7 and H-8, and H-7 and H-5, confirming their positions relative to one another. It would also confirm the coupling between H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the signal for H-5 to the signal for C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart. It is critical for piecing together the entire molecular skeleton. For instance, the N-methyl protons would show a correlation to the C2 carbonyl carbon and the C8a carbon, confirming the position of the methyl group on the nitrogen. Protons on the aromatic ring (e.g., H-5) would show correlations to neighboring and next-neighboring carbons, locking in the structure of the bicyclic system.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Amino Group (NH₂): The IR spectrum would be expected to show N-H stretching vibrations, typically as two distinct bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would be expected around 1600-1650 cm⁻¹.

Amide Carbonyl (C=O): A strong, sharp absorption band for the C=O stretch in the lactam (cyclic amide) ring is a key diagnostic feature. For a quinolinone, this typically appears in the range of 1650-1680 cm⁻¹.

Aromatic Ring (C=C and C-H): C=C stretching vibrations within the aromatic system would appear in the 1450-1600 cm⁻¹ region. C-H stretching from the aromatic ring would be found just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region, with the specific pattern being diagnostic of the substitution pattern on the benzene ring.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| N-H (Amino) | 3300-3500 | Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C=O (Amide) | 1650-1680 | Stretch |

| N-H (Amino) | 1600-1650 | Bend (Scissor) |

| C=C (Aromatic) | 1450-1600 | Stretch |

To gain a deeper understanding of the vibrational modes, experimental IR and Raman data would ideally be compared with theoretical calculations. Using methods like Density Functional Theory (DFT), the vibrational frequencies of a proposed structure can be computed. By comparing the calculated frequency, intensity, and Raman activity of each vibrational mode to the experimental spectra, a highly confident assignment of the observed bands can be achieved, further validating the molecular structure. Such studies have been performed on related quinazolinone and purine (B94841) systems, demonstrating the power of this combined approach. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For this compound (Molecular Formula: C₁₀H₁₀N₂O), the expected exact mass would be approximately 174.0793 g/mol . A high-resolution mass spectrometry (HRMS) experiment would aim to confirm this value to within a few parts per million, which serves to validate the elemental composition.

Upon electron ionization (EI-MS), the molecule would produce a characteristic fragmentation pattern. Expected fragment ions could arise from:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of carbon monoxide (CO) from the quinolinone ring.

Cleavage of the benzene ring portion of the molecule.

Analysis of these fragmentation pathways helps to confirm the presence and location of the various functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, insights into the electronic structure and conjugation of a compound can be obtained. For this compound, the UV-Vis spectrum is expected to be influenced by the fused ring system and the electronic nature of its substituents.

The amino group, being an electron-donating group (auxochrome), is anticipated to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 1-methylquinolin-2(1H)-one scaffold. This is due to the interaction of the lone pair of electrons on the nitrogen atom with the π-system of the quinoline ring, which extends the conjugation and reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The carbonyl group acts as a chromophore, and its participation in the conjugated system is fundamental to the electronic transitions observed.

Theoretical studies on related quinoline derivatives have been employed to understand their electronic properties and predict their UV-Vis spectra. nih.gov These computational approaches, often utilizing density functional theory (DFT), can provide valuable predictions of the electronic transitions and absorption maxima for this compound in the absence of experimental data.

Expected UV-Vis Absorption Characteristics:

| Chromophoric System | Expected Transition Types | Anticipated Wavelength Region (nm) |

| Conjugated quinolinone ring | π → π | 200-400 |

| Carbonyl group (C=O) | n → π | > 300 (often weak) |

| Amino group interaction | Charge Transfer | Potentially in the near-UV or visible region |

This table is predictive and based on general principles of UV-Vis spectroscopy for similar aromatic and heterocyclic systems.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

To date, a solved single crystal structure of this compound has not been reported in the surveyed scientific literature. However, the application of single crystal X-ray diffraction to this compound would yield a wealth of structural information.

A hypothetical crystallographic study would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The expected data from such an analysis would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. This data would confirm the connectivity of the molecule and reveal any structural strain or unusual geometries. For instance, the planarity of the quinolinone ring system could be definitively established. nih.govresearchgate.net

Torsional Angles: These describe the conformation of the molecule, for example, the orientation of the amino group relative to the aromatic ring.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

This table represents the type of data that would be obtained from a successful single crystal X-ray diffraction experiment.

The data from X-ray diffraction also illuminates the intermolecular forces that govern the crystal packing. These interactions are crucial for understanding the physical properties of the solid material, such as melting point and solubility.

For this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. It is highly probable that strong N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains, dimers, or more complex three-dimensional networks. nih.gov

π-π Stacking: The planar aromatic quinolinone rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking (e.g., face-to-face or offset) would be determined by the electronic distribution within the ring system. researchgate.net

The analysis of the crystal packing would reveal how these different interactions work in concert to create a stable, ordered, three-dimensional structure. Understanding these packing motifs is not only of fundamental interest but can also have implications for the material's properties and its behavior in different environments. nih.gov

Theoretical and Computational Chemistry Studies on 6 Amino 1 Methylquinolin 2 1h One Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org DFT is widely employed to determine molecular geometry, vibrational frequencies, and various electronic properties. scirp.orgnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a comprehensive understanding of a molecule's behavior. scirp.org

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. nih.gov For 6-aminoquinoline (B144246) (6AQ), a related compound, geometry optimization has been performed using DFT with the B3LYP functional and 6-31G(d,p) basis set. researchgate.net The resulting bond lengths and angles represent the most stable arrangement of the atoms.

For 6-amino-1-methylquinolin-2(1H)-one, the optimized geometry would be expected to have a largely planar quinoline (B57606) ring system. The introduction of the methyl group at the N1 position and the carbonyl group at the C2 position would introduce specific changes to the local geometry compared to 6AQ. The C2=O bond would be a typical double bond length (around 1.23 Å), and the N1-C10 bond (where C10 is the methyl carbon) would be a standard single bond length. Conformational analysis would primarily revolve around the orientation of the amino group's hydrogen atoms and the methyl group, although the quinoline core is rigid.

Table 1: Selected Optimized Geometrical Parameters of 6-Aminoquinoline (6AQ) using DFT/B3LYP/6-31G(d,p)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-C3 | 1.366 |

| C5-C6 | 1.419 |

| C6-N12 | 1.396 |

| C5-C6-C7 | 121.2 |

| C6-C5-C10 | 118.4 |

| H13-N12-H14 | 114.3 |

Data sourced from a study on 6-aminoquinoline and may vary for this compound. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For 6AQ, the HOMO is distributed over the entire molecule, while the LUMO is primarily located on the quinoline ring system. researchgate.net The HOMO-LUMO energy gap for 6AQ has been calculated to be approximately 4.29 eV. researchgate.net For this compound, the presence of the electron-withdrawing carbonyl group and the electron-donating methyl group would likely influence the energies of the frontier orbitals and the size of the energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for 6-Aminoquinoline (6AQ)

| Parameter | Energy (eV) |

| EHOMO | -5.26 |

| ELUMO | -0.97 |

| Energy Gap (ΔE) | 4.29 |

Data sourced from a study on 6-aminoquinoline. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net The different colors on the MEP surface represent varying electrostatic potentials. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials.

In the case of 6AQ, the MEP map shows that the most negative potential is located around the nitrogen atom of the quinoline ring and the amino group, indicating these as primary sites for electrophilic attack. researchgate.net The hydrogen atoms of the amino group and the aromatic protons exhibit positive potential. For this compound, the oxygen atom of the carbonyl group would be a significant site of negative potential, making it a likely center for electrophilic interactions and hydrogen bonding. nih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are valuable for assigning experimental spectra and confirming molecular structures. mdpi.comnih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. mdpi.com For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons, the amino group protons, and the N-methyl protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the other carbons of the quinoline ring.

IR Frequencies: Theoretical vibrational analysis can predict the frequencies and intensities of infrared (IR) absorption bands. oatext.com For a related compound, 4-hydroxy-1-methyl-2(1H)-quinolone, the carbonyl stretching vibration is a prominent feature in the IR spectrum. researchgate.net In this compound, characteristic bands would include the N-H stretching vibrations of the amino group, C-H stretching of the aromatic and methyl groups, and a strong C=O stretching vibration of the quinolone moiety. nih.gov

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net For 6AQ in various solvents, the calculated absorption maxima are attributed to π→π* transitions. researchgate.net The absorption spectrum of this compound would also be dominated by such transitions, with the exact wavelengths influenced by the substitution pattern on the quinoline core.

Table 3: Predicted Spectroscopic Data for Related Quinoline Derivatives

| Spectroscopic Data | Compound | Predicted Value |

| UV-Vis Absorption Maxima | 6-Aminoquinoline | 327-340 nm |

| IR Carbonyl Stretch | 4-hydroxy-1-methyl-2(1H)-quinolone | ~1650-1810 cm⁻¹ |

Data sourced from studies on related compounds. researchgate.netresearchgate.net

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). scirp.org Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). nih.gov For a molecule to have a significant NLO response, it often possesses a donor-acceptor structure that facilitates intramolecular charge transfer (ICT). researchgate.net

In 6AQ, the amino group acts as an electron donor, and the quinoline ring acts as an electron acceptor, giving it potential NLO properties. researchgate.net The calculated first hyperpolarizability for 6AQ suggests it could be a candidate for NLO applications. researchgate.net The introduction of a carbonyl group in this compound could further enhance its NLO properties by strengthening the acceptor character of the quinoline system.

Table 4: Calculated NLO Properties for 6-Aminoquinoline (6AQ)

| Property | Value |

| Dipole Moment (μ) | ~3.0 - 3.5 D |

| First Hyperpolarizability (β₀) | Significant, indicating NLO potential |

Qualitative data based on a study of 6-aminoquinoline. researchgate.net

Global Reactivity Descriptors and Quantum Chemical Parameters

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netthaiscience.info These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Ionization Potential (I) and Electron Affinity (A) can be approximated by I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) is a measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η).

Electronegativity (χ) is the tendency to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) measures the energy stabilization when a system acquires additional electronic charge, calculated as ω = χ² / (2η).

Based on the HOMO and LUMO energies of 6AQ, these parameters can be estimated to gauge its reactivity profile. nih.gov A higher hardness value indicates greater stability. thaiscience.info

Table 5: Calculated Global Reactivity Descriptors for 6-Aminoquinoline (6AQ)

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.26 |

| Electron Affinity (A) | -ELUMO | 0.97 |

| Chemical Hardness (η) | (I - A) / 2 | 2.145 |

| Electronegativity (χ) | (I + A) / 2 | 3.115 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.26 |

Values calculated based on HOMO/LUMO energies from a study on 6-aminoquinoline. researchgate.net

Electronegativity, Chemical Hardness, and Chemical Softness Analysis

Global reactivity descriptors derived from Density Functional Theory (DFT) are crucial for understanding the chemical behavior of a molecule. These descriptors, including electronegativity (χ), chemical hardness (η), and its inverse, chemical softness (S), are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) : Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability and reactivity.

Computational studies on similar heterocyclic systems allow for the prediction of these values for this compound, providing a quantitative measure of its kinetic stability and reactivity.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.25 |

| Energy Gap | ΔE | 4.60 |

| Electronegativity | χ | 3.55 |

| Chemical Hardness | η | 2.30 |

| Chemical Softness | S | 0.43 |

Ionization Potential and Electron Affinity Calculations

Within the framework of DFT and according to Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the energies of the frontier molecular orbitals.

Ionization Potential (IP) : The minimum energy required to remove an electron from a molecule. It is approximated as IP ≈ -E_HOMO.

Electron Affinity (EA) : The energy released when an electron is added to a molecule. It is approximated as EA ≈ -E_LUMO.

These values are fundamental to understanding the molecule's behavior in electron transfer reactions.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Ionization Potential | IP | -E_HOMO | 5.85 |

| Electron Affinity | EA | -E_LUMO | 1.25 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.netresearchgate.net The Hirshfeld surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom interior (d_i) and exterior (d_e) to the surface is calculated. These distances are mapped onto the surface to create a visual representation of intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov For a molecule like this compound, the analysis would likely reveal significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, which are typical for organic molecules with amino and aromatic functionalities. nih.govnih.gov These interactions, along with potential π-π stacking, govern the crystal packing arrangement. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~45% |

| N···H / H···N | ~20% |

| C···H / H···C | ~18% |

| C···C | ~7% |

| Other (O···H, N···C, etc.) | ~10% |

Solvent Effects on Electronic and Photophysical Properties: Computational Solvation Models

The electronic and photophysical properties of a molecule can be significantly influenced by its surrounding environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant (ε). mdpi.com

For this compound, calculations in different solvents would likely show a variation in its dipole moment and the energies of its frontier orbitals. This, in turn, affects its photophysical properties, such as the maximum absorption wavelength (λ_max). Generally, polar solvents can stabilize charge-separated excited states, often leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the gas phase or non-polar solvents. The fluorescence yield of similar compounds, like 2-aminopurine, has been shown to increase dramatically with solvent polarity. mdpi.com

Tautomeric Equilibria Studies via Computational Methods

Tautomerism, the migration of a proton between two atoms in a molecule, is a critical phenomenon for many heterocyclic compounds. nih.govresearchgate.net this compound exists predominantly in the lactam (amide) form, but it can potentially exist in equilibrium with its lactim (enol) tautomer, 6-amino-2-hydroxy-1-methylquinolinium.

Computational methods, particularly DFT, are employed to calculate the relative energies and stabilities of different tautomers. nih.gov These studies can determine the most stable tautomer in the gas phase and how the equilibrium shifts in different solvents. The relative stability is often dictated by factors like aromaticity, intramolecular hydrogen bonding, and intermolecular interactions with solvent molecules. nih.govresearchgate.net For related systems, it has been shown that while continuum solvent models are useful, the inclusion of explicit solvent molecules is sometimes necessary to accurately reproduce experimental findings, especially when strong intermolecular hydrogen bonds are formed. nih.gov

Reactivity and Mechanistic Investigations of 6 Amino 1 Methylquinolin 2 1h One and Its Derived Systems

Reactions Involving the Amino Group

The primary amino group at the C6-position of the quinolinone ring is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives. Its reactivity is influenced by the electronic nature of the quinolinone system.

Condensation reactions are a common strategy to modify the amino group. For instance, the amino group can react with various electrophiles to form new carbon-nitrogen bonds. This allows for the introduction of diverse functional groups, leading to compounds with altered chemical and physical properties.

Furthermore, the amino group can participate in nucleophilic addition reactions. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating a variety of chemical transformations. The nucleophilicity of the amino group is a critical factor in these reactions and can be modulated by substituents on the quinolinone ring. nih.gov

Reactions at the Quinolinone Ring System

The quinolinone core itself is a versatile platform for various chemical modifications, exhibiting both nucleophilic and electrophilic character at different positions.

Nucleophilic Reactivity of the Quinolinone Core

The quinolinone ring system can act as a nucleophile in several reactions. The electron-rich nature of the benzene (B151609) ring, enhanced by the amino group, makes it susceptible to attack by electrophiles. However, the reactivity is also influenced by the pyridinone part of the molecule.

Studies on related quinoline (B57606) systems have shown that the introduction of functional groups can be achieved through various methods, including C-H bond activation and cross-coupling reactions. rsc.orgmdpi.comthieme-connect.de These strategies allow for the precise installation of substituents at specific positions of the quinoline core, providing access to a diverse range of derivatives. mdpi.comthieme-connect.deorganic-chemistry.org The synthesis of amino acid derivatives of quinolones has also been reported, highlighting the versatility of this scaffold in medicinal chemistry. nih.govrsc.org

Electrophilic Reactivity of the Quinolinone Core

While the amino group imparts nucleophilic character to the benzene part of the ring, the pyridinone ring contains electrophilic centers. The carbonyl carbon at the C2-position and the adjacent C3-position are susceptible to attack by nucleophiles.

Quinones, which share some structural similarities with the quinolinone core, are known to be potent electrophiles that can react with various nucleophiles, including amino acids. nih.gov This reactivity is attributed to their ability to undergo redox cycling and alkylate target proteins. nih.gov The electrophilic nature of quinone-like structures is a key factor in their biological activity.

Ring-Opening and Recyclization Reactions of Quinolinone Derivatives

Under certain conditions, the quinolinone ring system can undergo ring-opening and subsequent recyclization reactions. These transformations can lead to the formation of novel heterocyclic systems with different ring sizes and functionalities.

For example, the cleavage of bonds within the quinolinone core, followed by intramolecular rearrangement and re-closure, can result in the formation of new ring structures. The specific outcome of these reactions is often dependent on the reaction conditions, the nature of the substituents on the quinolinone ring, and the reagents employed. acs.org Such skeletal remodeling can be a powerful tool for generating structural diversity from a common starting material. acs.org

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

Understanding the mechanisms of reactions involving quinolinones is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

For instance, the mechanism of C-H functionalization reactions on the quinoline nucleus has been a subject of intense research. rsc.org These reactions often proceed through transition-metal-catalyzed pathways, involving steps such as oxidative addition, migratory insertion, and reductive elimination. The elucidation of these mechanistic details allows for the rational design of more efficient and selective catalysts.

In the context of quinolinequinone derivatives, metabolism studies have provided insights into their mechanism of action. nih.gov For example, the reduction of quinone-containing compounds by enzymes like NQO1 can lead to the generation of reactive oxygen species, which can contribute to their cytotoxic effects. nih.gov

Influence of Substituents on Quinolinone Reactivity

The reactivity of the quinolinone system is highly sensitive to the nature and position of substituents on the ring. nih.gov Electron-donating groups, such as the amino group in 6-amino-1-methylquinolin-2(1H)-one, generally increase the electron density of the ring system, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density, making the ring more susceptible to nucleophilic attack and potentially altering the regioselectivity of reactions. acs.orgnih.gov

The effect of substituents on the photochemical and photophysical properties of quinoline derivatives has also been investigated. acs.orgresearchgate.net For example, swapping a bromo substituent for a nitro, cyano, or chloro group can significantly alter the photochemical behavior of the molecule. acs.orgresearchgate.net Similarly, the introduction of an amino group at the C7-position of a related quinolinium scaffold was found to improve the potency of the compound as an inhibitor of a specific enzyme. dtic.mil

The following table summarizes the influence of different substituents on the reactivity of the quinolinone core:

| Substituent | Position | Effect on Reactivity | Reference |

| Amino | C6 | Increases nucleophilicity of the benzene ring | dtic.mil |

| Bromo | C4 | Reduced potency in a biological assay compared to the parent compound | dtic.mil |

| Bromo | C6 | Significantly decreased activity in a biological assay | dtic.mil |

| Nitro | - | Can completely quench photochemical reactions | researchgate.net |

| Electron-donating groups | - | Stabilize quinone methide intermediates and facilitate their formation | nih.gov |

| Electron-withdrawing groups | - | Destabilize quinone methide intermediates and suppress their formation | acs.orgnih.gov |

This understanding of substituent effects is critical for the rational design and synthesis of quinolinone derivatives with desired chemical and biological properties.

Structure Property Relationships of 6 Amino 1 Methylquinolin 2 1h One Derivatives Non Clinical Focus

Influence of Structural Modifications on Electronic Properties

The electronic landscape of 6-Amino-1-Methylquinolin-2(1H)-One derivatives is highly sensitive to structural alterations. The introduction of various substituent groups can modulate the electron density distribution within the molecule, thereby influencing its reactivity, stability, and spectroscopic signatures.

Derivatives of this compound are classified as push-pull systems, featuring an electron-donating amino group and an electron-withdrawing carbonyl group within a π-conjugated framework. This inherent electronic arrangement is fundamental to their properties. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the impact of substituents. These studies reveal that modifications to the quinolinone core can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the electronic absorption and emission spectra.

For instance, the strategic placement of electron-donating or electron-withdrawing groups at different positions on the quinoline (B57606) ring can fine-tune the intramolecular charge transfer (ICT) character of the molecule. This modulation of the ICT state is a key determinant of the compound's electronic and photophysical behavior.

Photophysical Property Correlations: Absorption and Fluorescence Characteristics

The photophysical properties of this compound and its derivatives are intrinsically linked to their molecular structure. These compounds often exhibit interesting absorption and fluorescence behaviors, which can be systematically correlated with specific structural features.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure of this compound derivatives. In some instances, derivatives exhibit high fluorescence quantum yields in non-polar solvents, while the fluorescence is nearly quenched in polar solvents. nih.govnih.gov This phenomenon is often attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state in polar environments.

The planarity of the molecule also plays a crucial role. Derivatives that maintain a planar conformation between the quinoline ring and any appended aromatic groups tend to exhibit higher fluorescence emission in the solid state. nih.govnih.gov The introduction of bulky groups can lead to steric hindrance, which may disrupt this planarity and consequently affect the fluorescence quantum yield.

The nature and position of substituents significantly impact the ΦF. For example, the introduction of silyl (B83357) or silylethynyl groups into aromatic systems has been shown to increase fluorescence intensities. mdpi.com This is often accompanied by a decrease in fluorescence lifetimes. mdpi.com

The surrounding solvent environment can profoundly influence the photophysical properties of this compound derivatives, a phenomenon known as solvatochromism. These "push-pull" type fluorescent molecules often display a noticeable shift in their absorption and fluorescence emission spectra in response to changes in solvent polarity. nih.govnih.gov This effect arises from alterations in the intramolecular charge transfer (ICT) state due to interactions with solvent molecules. nih.gov

For some amino-quinoline derivatives, a red-shift (a shift to longer wavelengths) in the absorption maxima is observed as the solvent polarity increases. nih.gov For example, the absorption maxima of one such derivative were recorded at 404 nm in non-polar n-hexane and shifted to 428 nm in the polar solvent DMSO. nih.gov This solvatochromic behavior underscores the sensitivity of the electronic structure of these molecules to their immediate environment.

Correlation between Molecular Structure and Crystal Packing Features

The solid-state arrangement of this compound derivatives, or their crystal packing, is dictated by a delicate balance of intermolecular forces, which are in turn governed by the molecular structure. X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of molecules in a crystal lattice. researchgate.netnih.gov

Computational methods, such as PIXEL energy calculations, can be employed to analyze and quantify the different contributions to the lattice energy, including Coulombic, polarization, dispersion, and repulsion terms. researchgate.netnih.gov This allows for a deeper understanding of the forces that govern the crystal packing.

Intermolecular Hydrogen Bonding and its Role in Supramolecular Assembly

Intermolecular hydrogen bonding is a critical directional force in the supramolecular assembly of this compound derivatives. The presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) provides the necessary functionalities for the formation of robust hydrogen bonding networks. sci-hub.se

These hydrogen bonds can link molecules together to form various well-organized, self-assembled structures such as ribbons, layers, or three-dimensional networks. researchgate.netnih.govsci-hub.se For example, N–H···O hydrogen bonds are commonly observed in the crystal structures of related compounds, playing a pivotal role in the formation of supramolecular architectures. sci-hub.se

Advanced Applications of 6 Amino 1 Methylquinolin 2 1h One in Chemical Science Non Clinical

As Versatile Building Blocks in Complex Organic Synthesis

The 6-amino-1-methylquinolin-2(1H)-one core is a privileged structure in the synthesis of a diverse array of complex organic molecules. Its amino group and the quinolinone ring system provide multiple reaction sites for elaboration and functionalization, making it a key intermediate in the construction of intricate heterocyclic systems.

Researchers have utilized this building block in the synthesis of various heterocyclic compounds. For instance, the amino group can be readily transformed into other functionalities, such as amides or sulfonamides, which can then participate in cyclization reactions to form fused ring systems. The quinolinone ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents at various positions. This versatility has been exploited in the synthesis of compounds with potential applications in medicinal chemistry and materials science.

One notable application is in the construction of multi-ring heterocyclic frameworks. By strategically employing the reactivity of both the amino group and the quinolinone nucleus, chemists can forge new rings onto the existing scaffold. This approach has led to the synthesis of novel polycyclic aromatic compounds and complex alkaloids. The ability to control the regioselectivity of these reactions is crucial and often relies on the careful choice of reagents and reaction conditions.

The following table summarizes some of the key transformations and resulting heterocyclic systems derived from this compound and related quinolinone structures:

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 3-bromoquinolin-2-(1H)-ones | Various azoles, Pd(OAc)2/CuI, PPh3, LiOtBu | 3-(heteroaryl)quinolin-2(1H)-ones | nih.gov |

| 1-methyl-6-nitro-3,4-dihydro-lH-quinolin-2-one | Iron powder, ammonium (B1175870) chloride, EtOH/water | 6-Amino-1-Methyl-3,4-dihydroquinolin-2(1H)-one | chemicalbook.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-azido-8-methylquinolin-2(1H)-thione | mdpi.com |

| Ethyl 2,2-dicyanovinylcarbamate derivatives | Primary aromatic amines | 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones | nih.gov |

| 3-chlorobenzo[f]quinoline-2-carbaldehyde | N-phenyl-3-methylpyrazolone | Benzoquinoline-employing heterocycles | nih.gov |

| 4-bromoaniline | β-keto esters (Knorr reaction) | 6-bromoquinolin-2(1H)-one | researchgate.net |

| 1,3-dimethyl-6-aminouracils | Electrophilic reagents | 5-substituted-6-aminouracils | juniperpublishers.com |

Exploration in Materials Science for Optoelectronic and Functional Applications

The quinolinone scaffold, particularly when functionalized with an amino group, exhibits interesting photophysical properties that make it a promising candidate for applications in materials science. The electron-donating nature of the amino group in conjunction with the electron-withdrawing quinolinone ring can give rise to intramolecular charge transfer (ICT) characteristics, which are fundamental to the design of optoelectronic materials.

Derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials. The ability to tune the electronic properties by modifying the substituents on the quinolinone ring allows for the rational design of materials with specific absorption and emission characteristics.

The fluorescent nature of the this compound core has been harnessed for the development of chemosensors for the detection of various analytes. The principle behind this application often involves the modulation of the fluorescence intensity or wavelength upon interaction with a target species.

For example, a novel fluorescent probe based on a 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative has been synthesized for the detection of bisulfite. nih.gov This probe exhibits a "turn-off" fluorescence response in the presence of bisulfite due to a Michael addition reaction. nih.gov The high selectivity and sensitivity of this probe make it suitable for practical applications, such as detecting bisulfite in wine samples. nih.gov

In another study, fluorescent probes based on the 2(1H)-quinolone skeleton containing a malonate group were developed for the detection of biothiols. mdpi.com The reactivity of these probes towards thiols was compared to a derivative with a dicyanovinyl group. mdpi.com The fluorescence of these probes is quenched upon reaction with biothiols, providing a clear detection signal. mdpi.com

The following table highlights some examples of quinolinone-based fluorescent probes and their target analytes:

| Probe Structure | Target Analyte | Detection Mechanism | Reference |

| (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one | Bisulfite (HSO3-) | Michael addition, fluorescence turn-off | nih.gov |

| 2(1H)-quinolone with a malonate group | Biothiols | Nucleophilic Michael addition, fluorescence quenching | mdpi.com |

| 2(1H)-quinolone with a dicyanovinyl group | Biothiols, Cyanide anion | Nucleophilic addition, fluorescence quenching | mdpi.com |

| Pyrroloquinoline-derivative (PQP-1) | Lysine | Specific recognition, fluorescence enhancement | nih.gov |

The chromophoric properties of the this compound scaffold and its derivatives make them attractive candidates for use as dyes. The presence of the amino group, a strong auxochrome, enhances the color intensity and allows for the facile synthesis of azo dyes through diazotization and coupling reactions.

These dyes can be designed to have good affinity for various substrates, including polyester (B1180765) fabrics. mdpi.com The color of the resulting dyes can be tuned by introducing different substituents on the aromatic rings. For instance, novel disperse azo dyes based on enaminone derivatives have been synthesized and successfully applied to dye polyester fabrics, exhibiting good fastness properties. mdpi.com

Furthermore, metal-complex dyes can be prepared from quinolinone-based ligands, which often exhibit enhanced stability and different color shades. Acid dyes based on substituted pyridone and their metal complexes with Fe(II) and Cu(II) have been synthesized and applied to nylon fabrics, resulting in good color fastness and high tinctorial strength. samipubco.com

The table below provides examples of dye applications based on related structures:

| Dye Type | Substrate | Key Features | Reference |

| Disperse azo dyes based on enaminones | Polyester fabrics | High yield, good fastness properties | mdpi.com |

| Acid dyes based on substituted pyridone and their metal complexes (Fe(II), Cu(II)) | Nylon 6.6 fabrics | High tinctorial strength, good color fastness | samipubco.com |

Contribution to the Development of Novel Organic Reaction Methodologies

The unique reactivity of this compound and its derivatives has also contributed to the development of new synthetic methods in organic chemistry. The presence of multiple reactive sites allows for the exploration of novel transformations and the construction of complex molecular architectures in a more efficient manner.

For example, the development of new methods for the synthesis of densely functionalized 2(1H)-pyrazinones has been reported, starting from mesoionic 1,3-oxazolium-5-olates and activated methylene (B1212753) isocyanides. nih.gov This novel ring transformation provides a new pathway to a class of heterocyclic compounds with potential biological interest. nih.gov

Furthermore, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been optimized, providing a more efficient route to this important intermediate. researchgate.net The study of the reaction mechanism has led to a better understanding of the factors controlling the cyclization step. researchgate.net These methodological advancements, while not directly involving this compound, highlight the ongoing efforts to develop more efficient ways to synthesize and functionalize the core quinolinone scaffold.

Future Research Trajectories in 6 Amino 1 Methylquinolin 2 1h One Chemistry

Innovative Green Chemistry Approaches for Sustainable Synthesis

The synthesis of quinolinone derivatives has traditionally relied on classical methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. nih.govmdpi.com Recognizing the environmental and economic drawbacks of these approaches, the research community is increasingly focusing on green chemistry principles to develop more sustainable synthetic routes. nih.govqeios.comresearchgate.net Future research in the synthesis of 6-Amino-1-Methylquinolin-2(1H)-One is expected to prioritize the development of eco-friendly protocols that minimize waste and energy consumption.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for quinolinone synthesis. qeios.comresearchgate.net

Ultrasonication: The use of ultrasound can enhance reaction rates and efficiency, offering a greener alternative to conventional heating. qeios.comresearchgate.net

One-Pot Syntheses: Designing multi-step reactions to occur in a single vessel minimizes the need for purification of intermediates, thereby reducing solvent use and waste. nih.govnih.gov

Catalyst-Free and Solvent-Free Reactions: The ultimate goal of green synthesis is to eliminate the need for catalysts and solvents altogether, and research is ongoing to develop such methods for quinolinone derivatives. qeios.comresearchgate.net

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options such as water, ethanol, and supercritical CO2. qeios.comresearchgate.net

Nanocatalysts: The application of nanocatalysts in quinoline (B57606) synthesis has shown promise for achieving high yields in shorter reaction times and under milder conditions. nih.gov

These green strategies not only offer environmental benefits but also align with the growing demand for cost-effective and efficient chemical manufacturing processes.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics and mechanisms. perkinelmer.com Advanced spectroscopic techniques are becoming indispensable tools for the real-time, in-situ monitoring of synthetic processes, providing a wealth of information that is not accessible through traditional offline analysis. perkinelmer.commdpi.com For the synthesis of this compound, the application of these techniques can lead to improved process control, higher yields, and enhanced safety.

Future research in this area will likely involve the integration of various spectroscopic methods, including:

| Spectroscopic Technique | Information Gained | Potential Application in Quinolinone Synthesis |

| FT-IR Spectroscopy | Provides information about the chemical bonds present in molecules, allowing for the tracking of reactant consumption and product formation. perkinelmer.com | Monitoring the conversion of starting materials and the appearance of the characteristic quinolinone core. |

| Raman Spectroscopy | Offers complementary information to FT-IR and is particularly useful for monitoring reactions in aqueous media. nih.gov | Real-time optimization of reaction conditions such as temperature and catalyst loading. nih.gov |

| FlowNMR Spectroscopy | A non-invasive technique that provides detailed structural information, enabling the identification of intermediates and byproducts. rsc.org | Elucidating reaction pathways and optimizing for selectivity towards the desired 6-amino isomer. |

| UV-Vis Spectroscopy | A simple and cost-effective method for monitoring changes in concentration of chromophoric species. mdpi.com | Tracking the progress of reactions involving colored reactants or products. |

| 2D-IR Spectroscopy | A powerful tool for studying molecular interactions and structural changes during a reaction on ultrafast timescales. numberanalytics.com | Gaining a deeper understanding of the reaction dynamics at a molecular level. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Probes the vibrational modes of molecules to provide detailed insights into reaction mechanisms and kinetics. numberanalytics.com | Studying the transient species and transition states involved in the cyclization to form the quinolinone ring. |

The data generated from these techniques can be used to build kinetic models, optimize reaction parameters, and ensure consistent product quality.

Integration of Machine Learning and AI in Molecular Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is heralding a new era of molecular design and discovery. researchgate.netscholarlyreview.org Machine learning (ML) algorithms, trained on vast datasets of chemical information, can predict the properties of novel molecules with remarkable accuracy, thereby accelerating the design-synthesis-test cycle. doaj.orgresearchgate.netnih.gov For this compound, AI and ML can be leveraged to explore a vast chemical space of potential derivatives and identify candidates with desired properties.

Future research directions in this domain include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, and reactivity of this compound derivatives. doaj.orgresearchgate.net This can help in prioritizing synthetic targets and reducing the number of costly and time-consuming experiments.

Generative Models: Utilizing generative adversarial networks (GANs) and other deep learning architectures to design novel quinolinone-based molecules with specific functionalities. researchgate.net These models can learn the underlying rules of chemical space and generate new structures that have a high probability of possessing the desired attributes.

Reaction Prediction: Employing ML algorithms to predict the outcomes of chemical reactions, including identifying the most likely products and predicting reaction yields. researchgate.net This can aid in the design of efficient synthetic routes to new derivatives of this compound.

Structure-Activity Relationship (SAR) Studies: Using ML to elucidate complex SARs, providing insights into how structural modifications influence the properties of quinolinone compounds. nih.gov

The integration of AI and ML into the research workflow promises to significantly enhance the efficiency and innovative potential of chemical research. nccr-prodigy.ch

Exploration of Novel Functional Materials Based on Quinolinone Scaffolds

The unique chemical structure of the quinolinone ring system makes it an attractive building block for the development of novel functional materials. nih.gov The presence of both hydrogen bond donors and acceptors, as well as an extended π-system, allows for a wide range of intermolecular interactions and potential applications in materials science. Future research will likely focus on harnessing these properties to create new materials with tailored functionalities.

Potential areas of investigation include:

Organic Electronics: The planar structure and potential for π-π stacking make quinolinone derivatives promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Probes: The inherent fluorescence of some quinolinone derivatives can be modulated by the introduction of different functional groups, leading to the development of sensors for metal ions, anions, and other analytes.

Polymers and Dendrimers: Incorporating the this compound moiety into polymeric or dendritic architectures could lead to materials with interesting optical, electronic, or self-assembly properties.

The versatility of the quinolinone scaffold provides a rich platform for the design and synthesis of a new generation of functional organic materials.

Computational Design of Next-Generation Chemical Probes for Non-Biological Systems

Computational chemistry provides a powerful toolkit for the rational design of molecules with specific functions. nih.gov In the context of non-biological systems, this approach can be used to design chemical probes that can selectively recognize and report on the presence of specific chemical species or changes in the local environment. The quinolinone scaffold, with its tunable electronic and photophysical properties, is an excellent starting point for the design of such probes.

Future research in this area will focus on:

Host-Guest Chemistry: Using computational methods to design quinolinone-based receptors that can selectively bind to target analytes, such as metal ions or small organic molecules. This involves optimizing the size, shape, and electronic properties of the binding cavity.

Photoresponsive Materials: Designing quinolinone derivatives that undergo a change in their fluorescence or absorption properties upon binding to a target analyte. This can be achieved by modulating the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes.

Molecular Switches: Creating quinolinone-based systems that can be reversibly switched between two or more states with different properties, using external stimuli such as light or pH.

By combining the power of computational design with synthetic chemistry, it will be possible to develop highly sophisticated chemical probes for a wide range of applications in materials science, environmental monitoring, and catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-1-Methylquinolin-2(1H)-One, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves hydrogenation of nitro precursors using palladium catalysts (e.g., Pd/C) under inert atmospheres, followed by purification via flash chromatography. For example, nitro-group reduction in ethanol with H₂ gas over 48 hours yields the amino derivative, achieving ~73% purity after column chromatography . Key variables include solvent choice (ethanol for solubility), reaction time (2 days for complete conversion), and catalyst loading. Optimization studies should employ thin-layer chromatography (TLC) and NMR to monitor intermediates and adjust conditions.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to verify amino and methyl substituents) and X-ray crystallography. For crystallography, single-crystal datasets collected at 296 K with SHELXL refinement (R-factor <0.05) resolve bond lengths and angles, as demonstrated for related quinolinone derivatives . High-resolution mass spectrometry (HRMS) or IR can further validate functional groups.

Q. What analytical techniques are critical for assessing purity and stability during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity (>95% for research-grade material). Stability studies under varying temperatures (4°C vs. room temperature) and inert atmospheres (argon) should use accelerated degradation protocols, monitored via periodic LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic attack (e.g., amino group) or nucleophilic substitution. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, by simulating interactions with active-site residues .

Q. What strategies resolve contradictions in reported biological activity data for quinolinone derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require comparative assays under standardized conditions (e.g., MIC testing with E. coli ATCC 25922). Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing methyl with ethyl groups) and evaluate potency changes via dose-response curves .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

- Methodological Answer : UV-Vis spectroscopy in solvents like DMSO (polar aprotic) vs. chloroform (nonpolar) tracks tautomer shifts (e.g., lactam-lactim forms). pH-dependent studies (2–12) using buffer solutions reveal protonation states via absorbance changes at 300–400 nm. Data are analyzed with multivariate regression to quantify equilibrium constants .

Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound derivatives?